

Cinidon-ethyl CAS number and molecular structure

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Compound of Interest

Compound Name: *Cinidon-ethyl*

Cat. No.: *B117795*

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An In-depth Technical Guide to **Cinidon-ethyl**

Introduction

Cinidon-ethyl is a selective, post-emergence herbicide belonging to the N-phenylphthalimide class of compounds.[1][2] It is recognized for its fast-acting, contact-based mechanism of action, which is effective against a variety of broadleaf weeds.[1][3] This guide provides a comprehensive overview of **Cinidon-ethyl**, focusing on its chemical properties, mechanism of action, and synthesis, tailored for researchers, scientists, and professionals in drug and pesticide development.

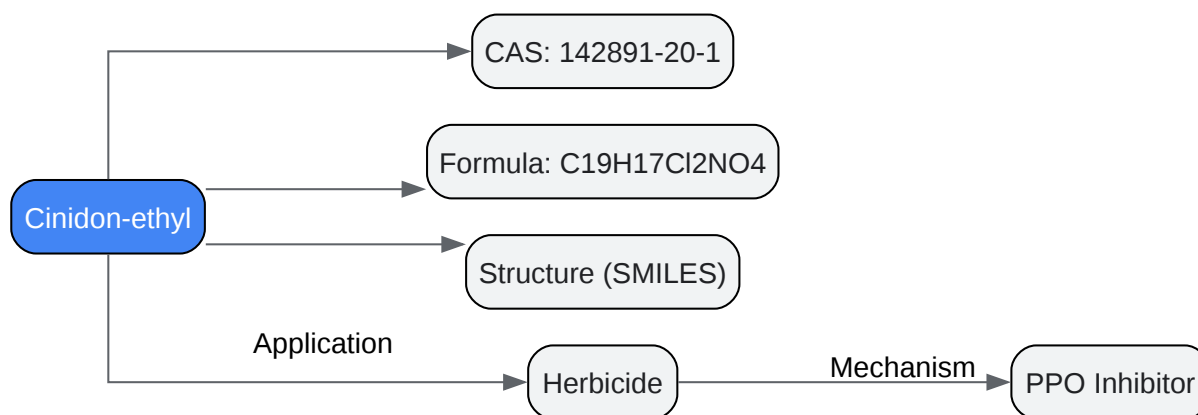
Chemical Identity and Molecular Structure

Cinidon-ethyl is chemically identified as ethyl (2Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)phenyl]prop-2-enoate.[4][5][6]

- CAS Number: 142891-20-1[3][4][5][7][8]
- Molecular Formula: C₁₉H₁₇Cl₂NO₄[3][4][9][10]
- Molecular Weight: 394.25 g/mol [2][3][7][9][10]
- Canonical SMILES:
CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl[5][6][11]

- InChI Key: NNKKTZOEKDFBTBU-YBEGLDIGSA-N[6][11]

Below is a diagram representing the logical relationship of **Cinidon-ethyl**'s core chemical identifiers.



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Caption: Core Identifiers and Classification of **Cinidon-ethyl**.

Physicochemical and Toxicological Data

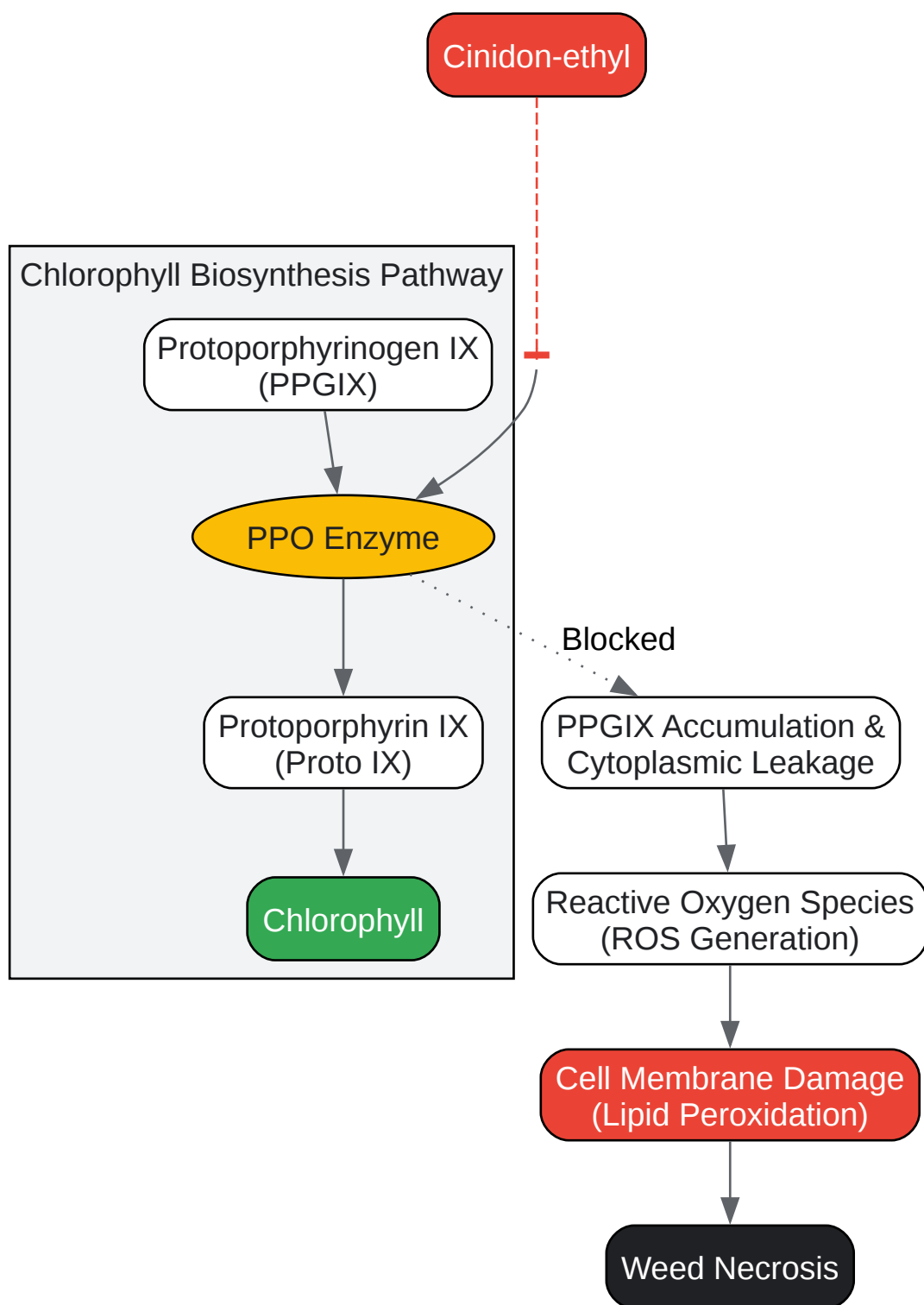
The following table summarizes key quantitative data for **Cinidon-ethyl**. These properties are critical for understanding its environmental fate, formulation, and safety profile.

Property	Value	Citation(s)
Physical State	Beige Powder	[2]
Density	1.42 ± 0.1 g/cm ³ (Predicted)	[3][4]
Boiling Point	573.7 ± 50.0 °C at 760 mmHg (Predicted)	[3][4]
Melting Point	109–110 °C	[2]
Flash Point	300.8 °C	[4]
Vapor Pressure	3.62E-13 mmHg at 25°C	[4]
Water Solubility	0.057 mg/L at 20 °C (Practically insoluble)	[2]
Oral LD ₅₀ (Rat)	>2,200 mg/kg	[2]
GHS Hazard Statements	H317 (May cause an allergic skin reaction), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects)	[6][9]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Cinidon-ethyl functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1][3][5] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. By inhibiting this enzyme, **Cinidon-ethyl** prevents the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (Proto IX). This blockage leads to the accumulation of PPGIX, which then leaks from the chloroplasts into the cytoplasm. In the cytoplasm, non-enzymatic oxidation of PPGIX occurs, generating singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death and necrosis of the plant tissue.[5]

The signaling pathway is illustrated below.



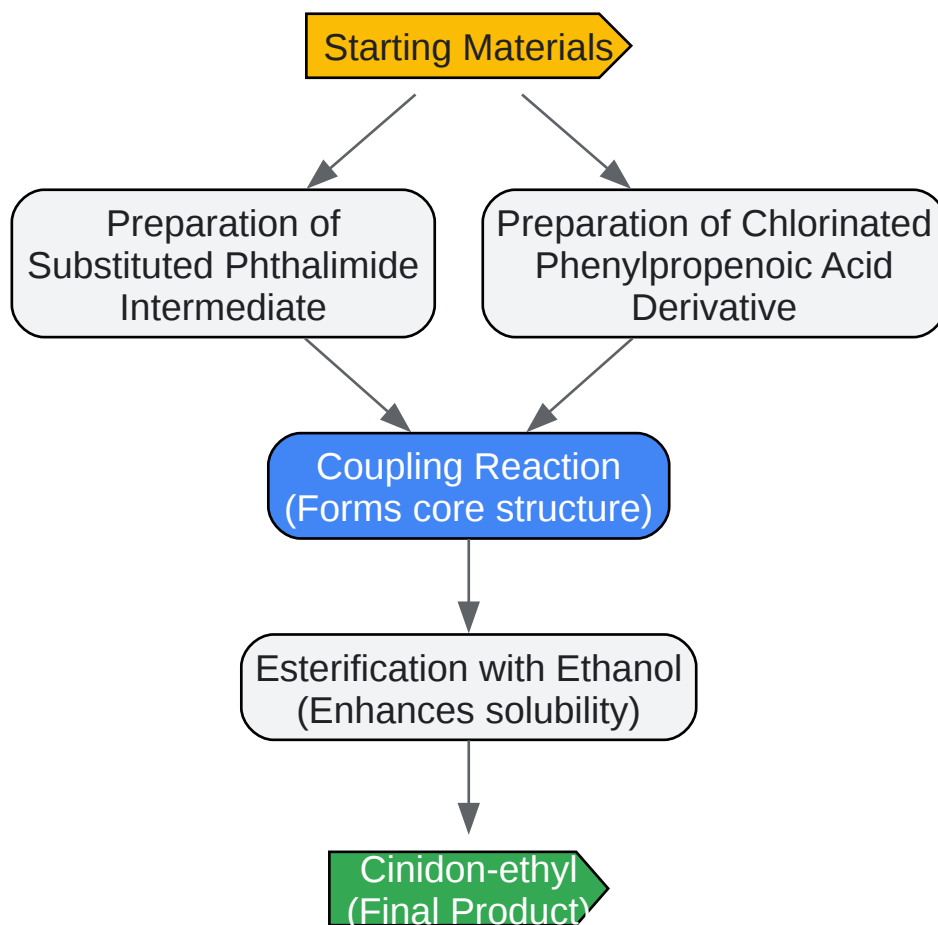
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Caption: Mechanism of action of **Cinidon-ethyl** via PPO enzyme inhibition.

Synthesis Workflow

The commercial production of **Cinidon-ethyl** is achieved through a multi-step chemical synthesis.[5] The process involves the preparation of key intermediates which are then coupled and esterified to yield the final product. The general workflow ensures high purity and yield under controlled manufacturing conditions.[5]

The key stages of the synthesis are outlined in the diagram below.



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Caption: General commercial synthesis workflow for **Cinidon-ethyl**.

Experimental Protocols

To assess the efficacy and mechanism of action of **Cinidon-ethyl**, a Protoporphyrinogen Oxidase (PPO) inhibition assay is a key experimental procedure. While a specific protocol for **Cinidon-ethyl** is not publicly detailed, a general methodology for this class of herbicides is provided below.

Objective: To determine the in vitro inhibitory activity of **Cinidon-ethyl** on the PPO enzyme extracted from a target plant species.

Materials:

- **Cinidon-ethyl** of known purity
- PPO enzyme extract (isolated from plant mitochondria or etioplasts)
- Substrate: Protoporphyrinogen IX (PPGIX)
- Assay Buffer (e.g., Tris-HCl with detergents like Tween 80)
- Spectrofluorometer or spectrophotometer
- Control inhibitors and solvents (e.g., DMSO)

Methodology:

- Enzyme Preparation:
 - Isolate mitochondria or etioplasts from young, actively growing tissues of a susceptible plant species (e.g., spinach, mustard).
 - Lyse the organelles to release the PPO enzyme.
 - Partially purify the enzyme preparation through centrifugation to remove cellular debris. Determine the total protein concentration of the extract.
- Inhibition Assay:
 - Prepare a series of dilutions of **Cinidon-ethyl** in an appropriate solvent (e.g., DMSO) to achieve a range of final concentrations for testing.
 - In a microplate or cuvette, combine the assay buffer, a specific amount of the enzyme extract, and the desired concentration of **Cinidon-ethyl** (or solvent control).

- Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25-30 °C) to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction & Detection:
 - Initiate the enzymatic reaction by adding the substrate, PPGIX, to the mixture.
 - The PPO enzyme will convert PPGIX to Protoporphyrin IX (Proto IX).
 - Monitor the formation of Proto IX over time. This can be done by measuring the increase in fluorescence at its specific excitation/emission wavelengths (approx. 405 nm excitation, 635 nm emission) using a spectrofluorometer.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of **Cinidon-ethyl** and the control.
 - Determine the percentage of inhibition for each concentration relative to the solvent-only control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Use this dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This value provides a quantitative measure of the herbicide's potency.

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